molecular formula C7H7N3O2 B3247153 N-(4-Formylpyrimidin-2-yl)acetamide CAS No. 180869-44-7

N-(4-Formylpyrimidin-2-yl)acetamide

Cat. No. B3247153
CAS RN: 180869-44-7
M. Wt: 165.15 g/mol
InChI Key: LZTGSSLTXVSGEW-UHFFFAOYSA-N
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Description

“N-(4-Formylpyrimidin-2-yl)acetamide” is a chemical compound with the formula C7H7N3O2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-(4-Formylpyrimidin-2-yl)acetamide” consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 165.15 g/mol .


Physical And Chemical Properties Analysis

“N-(4-Formylpyrimidin-2-yl)acetamide” is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .

Safety and Hazards

“N-(4-Formylpyrimidin-2-yl)acetamide” is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety and hazard information is not available, but standard safety precautions should be followed when handling this compound.

properties

IUPAC Name

N-(4-formylpyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5(12)9-7-8-3-2-6(4-11)10-7/h2-4H,1H3,(H,8,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTGSSLTXVSGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293688
Record name N-(4-Formyl-2-pyrimidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Formylpyrimidin-2-yl)acetamide

CAS RN

180869-44-7
Record name N-(4-Formyl-2-pyrimidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180869-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Formyl-2-pyrimidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium methoxide (0.056 g, 1.0 mmol) was added to a solution of 2-acetamidopyrimidine-4-carboxaldehyde monomethyl monoacetoxy acetal (5.0 g, 21 mmol) in MeOH (25 mL) at ambient temperature. After stirring at this temperature for 3 h, the reaction mixture was neutralized by addition of 3N HCl. The resulting solution was concentrated and the residue was treated with CH2Cl2. Remaining solids were removed by filtration and the solvent was evaporated to afford the title compound as a yellow solid; yield 3.2 g (92%).
Quantity
0.056 g
Type
reactant
Reaction Step One
Name
2-acetamidopyrimidine-4-carboxaldehyde monomethyl monoacetoxy acetal
Quantity
5 g
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reactant
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Quantity
25 mL
Type
solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Formylpyrimidin-2-yl)acetamide
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Reactant of Route 6
N-(4-Formylpyrimidin-2-yl)acetamide

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